
2-Furanacrolein, bis(2-chloroethyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furanacrolein, bis(2-chloroethyl)hydrazone (FCBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of furfural, an organic compound found in many natural sources, such as plants and wood. FCBH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-Furanacrolein, bis(2-chloroethyl)hydrazone involves the induction of oxidative stress and DNA damage in cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. The p53 pathway is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. 2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have low toxicity in normal cells, which makes it a potential anti-cancer agent.
実験室実験の利点と制限
The advantages of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its potent anti-cancer activity, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its solubility in water, which makes it difficult to use in aqueous solutions, and its instability in the presence of light and air.
将来の方向性
There are several future directions for the research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone. One direction is to investigate the molecular targets of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in animal models. The development of novel formulations of 2-Furanacrolein, bis(2-chloroethyl)hydrazone that overcome its solubility and stability issues is also a future direction. Finally, the combination of 2-Furanacrolein, bis(2-chloroethyl)hydrazone with other anti-cancer agents may lead to synergistic effects and improve its efficacy in cancer treatment.
Conclusion:
In conclusion, 2-Furanacrolein, bis(2-chloroethyl)hydrazone is a synthetic compound that has been used in scientific research as a potential anti-cancer agent. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting the activity of topoisomerase II, and increasing the production of reactive oxygen species (ROS). 2-Furanacrolein, bis(2-chloroethyl)hydrazone has low toxicity in normal cells, which makes it a potential anti-cancer agent. However, its solubility and stability issues need to be addressed. Future research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone should focus on investigating its molecular targets, pharmacokinetics and pharmacodynamics, and the development of novel formulations and combination therapies.
合成法
2-Furanacrolein, bis(2-chloroethyl)hydrazone can be synthesized using various methods, including the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride. The reaction is carried out in ethanol under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride in the presence of acetic acid. The product is obtained by extraction and purification.
科学的研究の応用
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, which leads to DNA damage and cell death.
特性
CAS番号 |
19819-36-4 |
|---|---|
製品名 |
2-Furanacrolein, bis(2-chloroethyl)hydrazone |
分子式 |
C19H23ClN2O2 |
分子量 |
261.14 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]ethanamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-8-15(9-6-13)14-7-1-3-11-4-2-10-16-11/h1-4,7,10H,5-6,8-9H2/b3-1+,14-7+ |
InChIキー |
ZKLDXDONVQOSPW-VCONWJEQSA-N |
異性体SMILES |
C1=COC(=C1)/C=C/C=N/N(CCCl)CCCl |
SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
正規SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
同義語 |
2-Furanacrylaldehyde bis(2-chloroethyl)hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
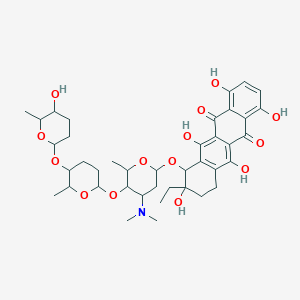
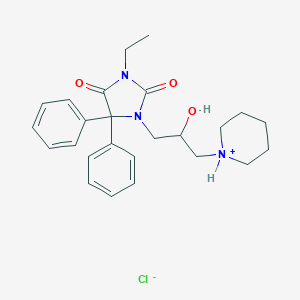

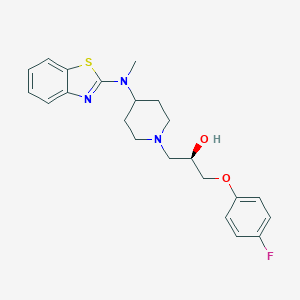
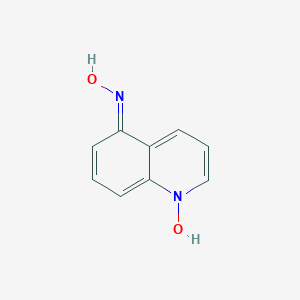
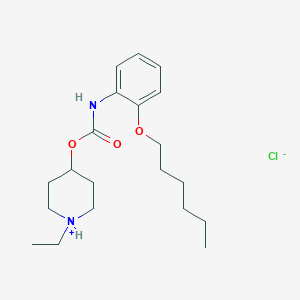
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)

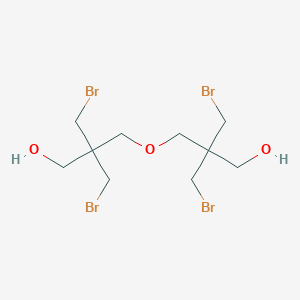
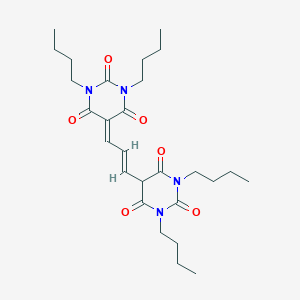
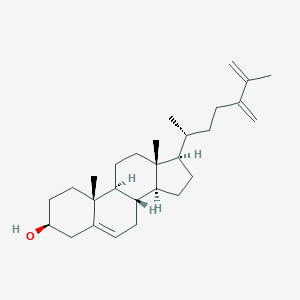
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)